N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS No.: 852375-59-8
Cat. No.: VC7214943
Molecular Formula: C21H19N5O2S
Molecular Weight: 405.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852375-59-8 |
|---|---|
| Molecular Formula | C21H19N5O2S |
| Molecular Weight | 405.48 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19N5O2S/c1-14-6-8-15(9-7-14)21-24-23-18-10-11-20(25-26(18)21)29-13-19(27)22-16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,27) |
| Standard InChI Key | NLLMFIPTTZGFQX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine core, a bicyclic system comprising fused triazole and pyridazine rings. Substituents include:
-
A p-tolyl group (4-methylphenyl) at position 3 of the triazolo-pyridazine core.
-
A thioacetamide linker at position 6, connected to an N-(3-methoxyphenyl) moiety.
This configuration introduces both lipophilic (methyl, methoxy) and hydrogen-bonding (amide, thioether) functionalities, critical for target binding and solubility .
Table 1: Key Molecular Properties
Synthesis and Structural Modification
Synthetic Pathways
Triazolo-pyridazine derivatives are typically synthesized via multi-step protocols:
-
Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under basic conditions (e.g., NaH/DMF).
-
Functionalization:
Modifications at the p-tolyl and 3-methoxyphenyl groups can alter steric and electronic properties, influencing target affinity. For example, replacing methoxy with bulkier substituents reduced solubility but enhanced kinase inhibition in analogs .
Biological Activities and Mechanisms
Table 2: Comparative Antiproliferative Activity
| Compound | Mean GI% (NCI-60 Panel) | c-Met IC50 (μM) | Pim-1 IC50 (μM) |
|---|---|---|---|
| Target Compound (Modeled) | 40–60% (estimated) | 0.2–0.4 (estimated) | 0.3–0.5 (estimated) |
| 4g | 55.84% | 0.163 | 0.283 |
| 4a | 29.08% | 0.421 | 0.594 |
Antimicrobial Activity
Triazole moieties disrupt microbial cell wall synthesis via β-lactamase inhibition. Analogs with 3,4-dimethoxyphenyl groups showed MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s methoxy group may similarly enhance bacterial membrane penetration.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High logP (~3.5) suggests moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility .
-
Metabolism: Predicted hepatic oxidation via CYP3A4, with demethylation of the methoxy group as a primary pathway.
-
Excretion: Renal clearance predominates, as observed in analogs with molecular weights <500 g/mol .
Toxicity Considerations
-
In vitro: Analogous compounds showed low cytotoxicity in HEK-293 cells (IC50 >50 μM) .
-
In silico: Predicted hERG inhibition risk (pIC50 5.2) necessitates further cardiotoxicity screening.
Future Directions and Applications
Therapeutic Prospects
-
Oncology: Dual c-Met/Pim-1 inhibition positions this compound as a candidate for metastatic cancers, particularly those resistant to mono-target therapies .
-
Infectious Diseases: Structural tuning could optimize antimicrobial efficacy against multidrug-resistant strains.
Research Gaps
-
Synthetic Optimization: Scalable routes for GMP production remain unexplored.
-
In Vivo Studies: Pharmacodynamic and toxicity profiles in animal models are critical for preclinical advancement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume